(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C24H29ClN2O5S and its molecular weight is 493.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound under discussion shares structural similarities with various heterocyclic compounds that have been synthesized and characterized for their unique properties. Research has focused on synthesizing compounds with specific structural elements, such as piperidinyl and morpholinyl groups, and studying their thermal, optical, and structural properties. For instance, compounds with piperidine and morpholine groups have been synthesized and analyzed for their crystal structure, revealing specific conformations and interactions such as hydrogen bonds and π···π interactions. These studies are foundational for understanding the chemical behavior and potential applications of similar compounds (Karthik et al., 2021).
Structural Exploration and Antiproliferative Activity
Further research has explored the structural aspects of related compounds and their biological activities. For example, compounds with a piperidin-1-yl and morpholino group have been prepared and evaluated for antiproliferative activity. These studies involve detailed structural characterization, including X-ray diffraction, and aim to understand the relationship between structure and biological activity, highlighting the potential therapeutic applications of these compounds (Prasad et al., 2018).
Antimicrobial Activity
Some derivatives of structurally similar compounds have been synthesized and tested for their in vitro antimicrobial activity. This research has led to the identification of compounds with significant activity against pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Photocatalytic Applications
Investigations into the photocatalytic properties of related compounds have been conducted, focusing on their ability to participate in reactions facilitated by light. These studies explore the potential of such compounds in organic synthesis and environmental applications, including the oxidation of non-activated alcohols and the oxygenation of tertiary amines. The research demonstrates the versatility and utility of these compounds in photocatalytic processes (Zhang et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that structurally similar 1, 4-disubstituted piperidines have shown high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
Related compounds have demonstrated antiplasmodial activity by inhibiting parasite growth
Result of Action
Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential antimalarial effects.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O5S/c25-22-5-1-19(2-6-22)17-32-18-20-9-11-26(12-10-20)24(28)21-3-7-23(8-4-21)33(29,30)27-13-15-31-16-14-27/h1-8,20H,9-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNJRSXQKZZGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.